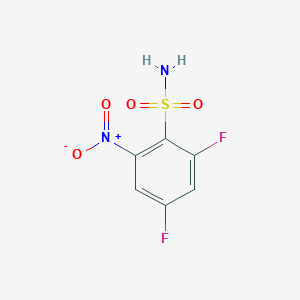
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with a 3-fluoro-4-nitrophenyl group and a methyl group, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the desired thiadiazole ring. One common method includes the use of thionyl chloride and methyl isothiocyanate under controlled conditions to achieve the cyclization necessary for thiadiazole formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in material science for developing new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives such as:
- 5-(4-Nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Chloro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Fluoro-4-nitrophenyl)-1,2,4-triazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the 3-fluoro-4-nitrophenyl group and the thiadiazole ring in this compound makes it particularly interesting for specific research applications .
Propriétés
Formule moléculaire |
C9H6FN3O2S |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H6FN3O2S/c1-5-11-9(16-12-5)6-2-3-8(13(14)15)7(10)4-6/h2-4H,1H3 |
Clé InChI |
QZEXDRSFQMZCHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


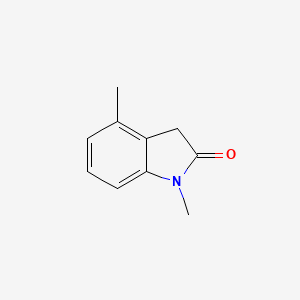
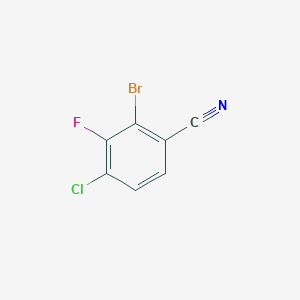
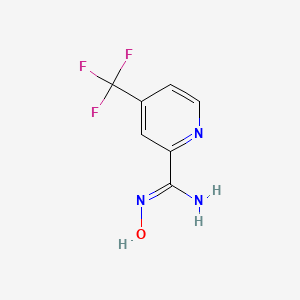
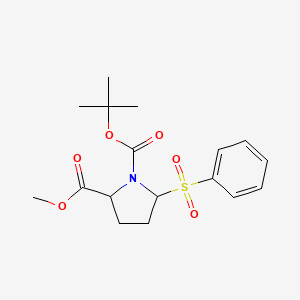
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
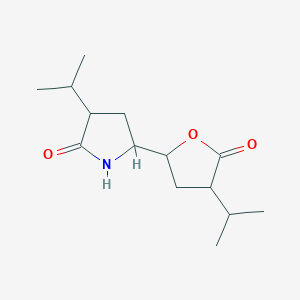


![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
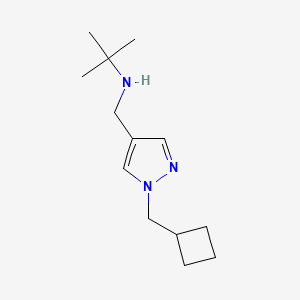

![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
